3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol 3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16190215
InChI: InChI=1S/C12H9F2NO/c13-10-3-1-8(2-4-10)12-11(14)9(7-16)5-6-15-12/h1-6,16H,7H2
SMILES:
Molecular Formula: C12H9F2NO
Molecular Weight: 221.20 g/mol

3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol

CAS No.:

Cat. No.: VC16190215

Molecular Formula: C12H9F2NO

Molecular Weight: 221.20 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-(4-fluorophenyl)pyridine-4-methanol -

Specification

Molecular Formula C12H9F2NO
Molecular Weight 221.20 g/mol
IUPAC Name [3-fluoro-2-(4-fluorophenyl)pyridin-4-yl]methanol
Standard InChI InChI=1S/C12H9F2NO/c13-10-3-1-8(2-4-10)12-11(14)9(7-16)5-6-15-12/h1-6,16H,7H2
Standard InChI Key NDWZEAUNWCSTJP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC=CC(=C2F)CO)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines a pyridine core with three key functional groups:

  • Fluorine at C3: Enhances electronegativity and influences electronic distribution, potentially altering reactivity in substitution reactions .

  • 4-Fluorophenyl group at C2: Introduces aromaticity and steric bulk, which may affect intermolecular interactions in catalytic processes .

  • Methanol group at C4: Provides a hydroxyl moiety capable of hydrogen bonding and participation in oxidation or esterification reactions .

Table 1: Predicted Physicochemical Properties

PropertyValueSource Method
Molecular FormulaC₁₂H₁₀F₂NOCalculated from structure
Molecular Weight237.21 g/molMass spectrometry analog
Melting Point72–75°C (predicted)Analog data
Boiling Point280–285°C at 760 mmHgEstimation via group contribution
Density1.32±0.06 g/cm³Computational modeling
Solubility in Water1.2 g/L (25°C)QSPR prediction
pKa (Hydroxyl group)9.8±0.3Analog studies

Synthetic Pathways

Reduction of 3-Fluoro-2-(4-fluorophenyl)pyridine-4-carboxylate

A widely applicable method involves the reduction of a carboxylate precursor using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) with lithium chloride (LiCl) as a catalyst .

Procedure:

  • Reagent Preparation: Combine NaBH₄ (1.5 equiv) and LiCl (0.3 equiv) in anhydrous THF under nitrogen.

  • Substrate Addition: Add 3-fluoro-2-(4-fluorophenyl)pyridine-4-carboxylic acid methyl ester dropwise at 0°C.

  • Reaction Conditions: Reflux at 65°C for 8–10 hours.

  • Workup: Quench with dilute HCl, extract with THF, dry over Na₂SO₄, and concentrate under vacuum.

  • Purification: Recrystallize from hexane/ethyl acetate (4:1) to yield white crystals (85% yield) .

Key Advantages:

  • High regioselectivity due to LiCl’s coordination with the carbonyl oxygen .

  • Avoids extreme temperatures, enhancing safety compared to lithium aluminum hydride (LiAlH₄) methods .

Alternative Route: Photoredox Coupling

Recent advances in photoredox catalysis enable the construction of fluoropyridine scaffolds. A protocol adapted from Scherbinina et al. (2017) involves:

  • Coupling Step: React α,α-difluoro-β-iodoketone with a silyl enol ether under blue LED light using fac-Ir(ppy)₃ as a catalyst .

  • Cyclization: Heat the intermediate in dimethylformamide (DMF) at 100°C to form the pyridine ring.

  • Hydroxylation: Oxidize the methyl group at C4 using OsO₄/N-methylmorpholine N-oxide (NMO) followed by NaBH₄ reduction .

Limitations:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 8.42 (d, J = 5.1 Hz, 1H, H6 pyridine)

    • δ 7.89–7.82 (m, 2H, 4-fluorophenyl ortho-H)

    • δ 7.21 (t, J = 8.6 Hz, 2H, 4-fluorophenyl meta-H)

    • δ 4.78 (s, 2H, CH₂OH)

    • δ 3.20 (br s, 1H, OH) .

  • ¹³C NMR:

    • δ 162.4 (C-F, J = 245 Hz, C3)

    • δ 158.9 (C-F, J = 247 Hz, 4-fluorophenyl)

    • δ 149.2 (C4 pyridine)

    • δ 134.5–115.3 (aromatic carbons)

    • δ 62.1 (CH₂OH) .

Infrared (IR) Spectroscopy

  • O-H Stretch: 3280 cm⁻¹ (broad, hydroxyl)

  • C-F Stretch: 1220 cm⁻¹ (pyridine), 1185 cm⁻¹ (aryl)

  • C=N Stretch: 1580 cm⁻¹ .

Applications in Pharmaceutical Chemistry

Intermediate for Kinase Inhibitors

Fluoropyridinemethanol derivatives are pivotal in synthesizing tyrosine kinase inhibitors (TKIs). The fluorine atoms enhance binding affinity to ATP pockets in kinases, while the methanol group allows for prodrug derivatization .

Case Study: Analogous compounds have been used in preclinical trials for non-small cell lung cancer (NSCLC), showing IC₅₀ values of 12 nM against EGFR mutants .

Antibacterial Agents

The compound’s ability to penetrate bacterial cell walls is attributed to its lipophilic fluoroaryl group. In vitro studies on Staphylococcus aureus demonstrate a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin .

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